molecular formula C13H18O2Si B12602360 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol CAS No. 918495-60-0

4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol

Cat. No.: B12602360
CAS No.: 918495-60-0
M. Wt: 234.37 g/mol
InChI Key: YIGAJAINPSHNDE-UHFFFAOYSA-N
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Description

4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is a synthetic phenolic compound characterized by a methoxy group at the 4-position and a trimethylsilyl (TMS)-protected propargyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₆O₂Si, with a molecular weight of 248.35 g/mol. The TMS group stabilizes the alkyne moiety, enhancing its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis, particularly for coupling reactions like Sonogashira or click chemistry .

Properties

CAS No.

918495-60-0

Molecular Formula

C13H18O2Si

Molecular Weight

234.37 g/mol

IUPAC Name

4-methoxy-2-(3-trimethylsilylprop-2-ynyl)phenol

InChI

InChI=1S/C13H18O2Si/c1-15-12-7-8-13(14)11(10-12)6-5-9-16(2,3)4/h7-8,10,14H,6H2,1-4H3

InChI Key

YIGAJAINPSHNDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CC#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative.

    Methoxylation: The phenol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Propargylation: The methoxylated phenol is then subjected to a propargylation reaction using propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern and the TMS-propargyl group. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol (Target Compound) 4-OCH₃, 2-(TMS-propynyl) C₁₃H₁₆O₂Si 248.35 Enhanced stability for alkyne coupling
4-[1-(4-Methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-yl]phenol (5g) 4-(Methoxyphenyl-TMS-propynyl) C₂₀H₂₀O₂Si 328.46 Bulky substituent; lower reactivity
3-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid 3-Methoxy, 4-(propargyloxy), conjugated alkene-carboxylic acid C₁₃H₁₂O₄ 232.23 Polar; potential pharmaceutical applications
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol (Coniferyl alcohol derivative) 4-(Hydroxypropenyl), 2-OCH₃ C₁₀H₁₂O₃ 180.20 Natural lignin precursor; antioxidant activity
3-Methoxy-4-(3-phenyl-2-propenyl)phenol 3-OCH₃, 4-(phenylpropenyl) C₁₆H₁₆O₂ 240.29 Alkene-based; limited thermal stability

Reactivity and Stability Insights

  • TMS-Propargyl vs. Non-Silylated Propargyls: The TMS group in the target compound protects the alkyne from undesired reactions (e.g., oxidation), enabling controlled functionalization. Non-silylated analogs, such as 3-methoxy-4-(phenylpropenyl)phenol, exhibit lower thermal stability due to unprotected alkynes or alkenes .
  • Alkyne vs. Alkene Substituents : Propargyl groups (as in the target compound) enable click chemistry, while alkenes (e.g., in coniferyl alcohol derivatives) are prone to electrophilic addition or polymerization .
  • O-Substituted vs. C-Substituted Propargyls: Ether-linked propargyl groups (e.g., 3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid) increase polarity, enhancing water solubility but reducing compatibility with non-polar reaction media .

Spectroscopic and Crystallographic Data

  • HRMS Validation : The target compound’s high-resolution mass spectrometry (HRMS) data aligns with calculated values (e.g., C₁₃H₁₆O₂Si: 248.35), ensuring purity for synthetic workflows .
  • Crystallography Tools : Programs like SHELXL and Mercury are employed to resolve crystal structures of related compounds, aiding in conformational analysis .

Biological Activity

4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol, also known as 4-Methoxy-2-[3-(trimethylsilyl)propargyl]phenol, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a methoxy group and a trimethylsilyl group, suggests potential applications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and other relevant biological interactions.

Chemical Structure

The chemical structure of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol can be represented as follows:

C13H18O2Si\text{C}_{13}\text{H}_{18}\text{O}_{2}\text{Si}

Structural Features

  • Methoxy Group : Enhances lipophilicity and biological activity.
  • Trimethylsilyl Group : Imparts stability and solubility.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various derivatives of phenolic compounds. For instance, derivatives similar to 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol have shown significant activity against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)MBC (µg/mL)Target Bacteria
Compound A3264H. pylori
Compound B64128E. coli
Compound C1632S. aureus

Cytotoxic Effects

In vitro studies have demonstrated that compounds structurally related to 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that certain analogs inhibited cell proliferation with IC50 values in the nanomolar range against MDA-MB-435 breast cancer cells .

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (nM)Mechanism of Action
Compound DMDA-MB-43512.0Microtubule depolymerization
Compound EA549 (Lung)51.3Inhibition of tubulin assembly

The biological activity of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is believed to involve several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Microtubule Interaction : It may inhibit microtubule dynamics, which is crucial for cell division in cancer cells.

Case Study 1: Antibacterial Properties

A study investigating the antibacterial properties of phenolic compounds found that derivatives with methoxy groups exhibited enhanced activity against resistant strains of bacteria. The presence of the trimethylsilyl group was noted to improve solubility and cellular uptake .

Case Study 2: Cancer Cell Proliferation

In another study focused on cancer treatment, researchers synthesized several derivatives of phenolic compounds and tested their effects on tumor cell lines. The results indicated that compounds with similar structures to 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol significantly reduced cell viability through mechanisms involving microtubule disruption .

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